(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one
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Overview
Description
(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a brominated furan ring, a chloromethyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Bromination of the Furan Ring: The bromination of the furan ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the furan ring to the isoxazole ring. This is typically achieved through a condensation reaction using a suitable aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group.
Methylammonium lead halide:
Uniqueness
(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is unique due to its combination of a brominated furan ring, a chloromethyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one , with CAS number 1142199-66-3, is a derivative of isoxazole and has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C9H5BrClNO3
- Molecular Weight : 290.5 g/mol
- Structure : The compound features a brominated furan ring and a chloromethyl isoxazole moiety, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole have significant antimicrobial properties. The compound's structural components suggest potential activity against various pathogens.
Pathogen Type | Activity | Reference |
---|---|---|
Gram-positive bacteria | Moderate inhibition | |
Gram-negative bacteria | Mild inhibition | |
Fungi (Candida albicans) | Notable activity |
In a study evaluating similar compounds, the isoxazole derivatives exhibited varying degrees of antibacterial and antifungal activities, suggesting that the presence of halogen substituents enhances efficacy against microbial strains.
2. Anticancer Properties
Preliminary studies have suggested that compounds containing the isoxazole ring may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
MCF-7 (breast cancer) | 20.5 | Cell cycle arrest at G1 phase |
These findings align with research on other isoxazole derivatives that have shown promise in targeting cancer cells selectively while sparing normal cells, thereby minimizing side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : It may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
Case Study 1: Antimicrobial Screening
In a controlled study, the compound was tested against various bacterial strains using the disc diffusion method. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on human cell lines to evaluate the safety profile of the compound. Results showed that at concentrations below 25 µM, the compound exhibited minimal cytotoxic effects on normal cells while effectively inhibiting cancer cell growth .
Properties
Molecular Formula |
C9H5BrClNO3 |
---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
(4E)-4-[(5-bromofuran-2-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5BrClNO3/c10-8-2-1-5(14-8)3-6-7(4-11)12-15-9(6)13/h1-3H,4H2/b6-3+ |
InChI Key |
LQVQQAPKAJGVEJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
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